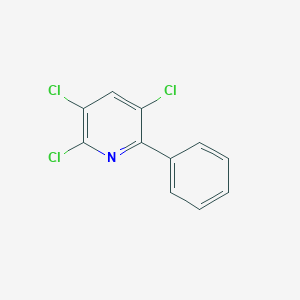
2,3,5-Trichloro-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-6-phenylpyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyridine ring. It is known for its significant reactivity and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2,3,5-Trichloro-6-phenylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride .
Chemical Reactions Analysis
2,3,5-Trichloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride to form different products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Scientific Research Applications
2,3,5-Trichloro-6-phenylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-phenylpyridine involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause neurotoxic effects .
Comparison with Similar Compounds
2,3,5-Trichloro-6-phenylpyridine can be compared to other chlorinated pyridine derivatives such as:
2,3,6-Trichloropyridine: Similar in structure but lacks the phenyl group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrachloropyridine: Contains an additional chlorine atom, which can influence its reactivity and applications.
2,3,5-Trichloro-4-methylpyridine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of chlorinated pyridines in chemical research and industry.
Properties
CAS No. |
150106-98-2 |
|---|---|
Molecular Formula |
C11H6Cl3N |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2,3,5-trichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-8-6-9(13)11(14)15-10(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
LDQJTUNDJNWULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


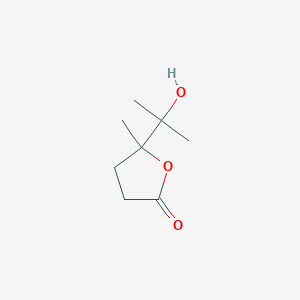
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
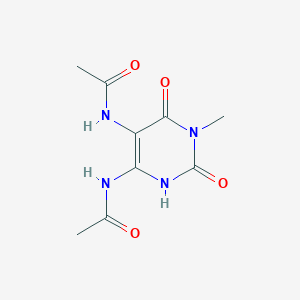
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
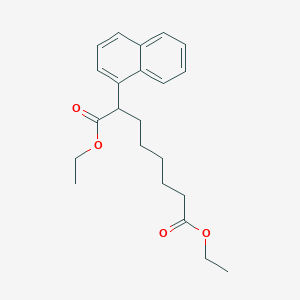
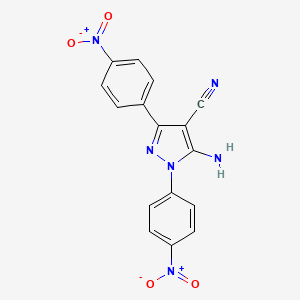
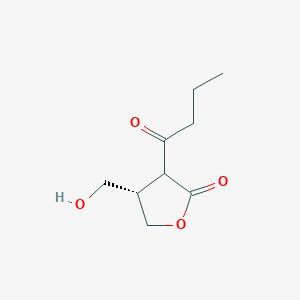
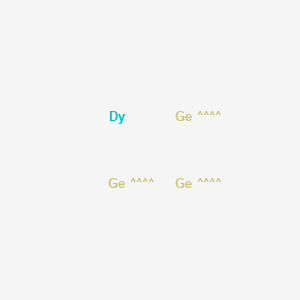

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
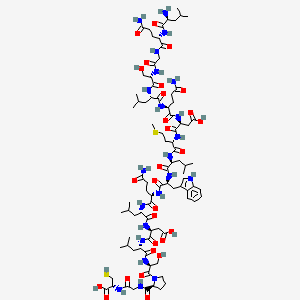
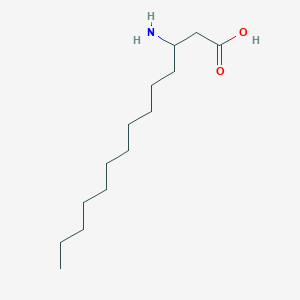
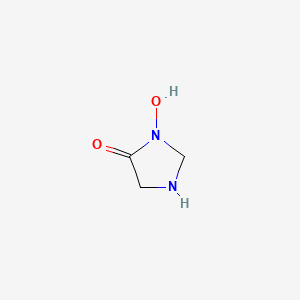
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
